![molecular formula C13H12N2O B12279123 3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B12279123.png)
3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a heterocyclic compound that features a fused ring system combining a pyridine and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves the condensation of phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzyl alcohol with phenyl isocyanate under basic conditions to form the desired oxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic ring system. This interaction can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- 2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Uniqueness
3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is unique due to its specific substitution pattern and the presence of both pyridine and oxazine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C13H12N2O/c1-2-5-10(6-3-1)11-9-16-12-7-4-8-14-13(12)15-11/h1-8,11H,9H2,(H,14,15) |
InChI Key |
RFGHJTAJTKUSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(O1)C=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


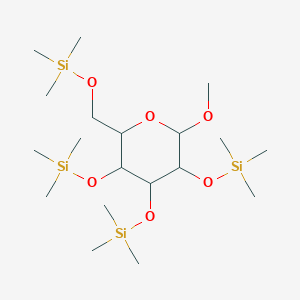
![3-Propyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12279047.png)
![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)
![tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B12279071.png)
![(5-{3-[5-(Piperidin-1-Ylmethyl)-1h-Indol-2-Yl]-1h-Indazol-6-Yl}-2h-1,2,3-Triazol-4-Yl)methanol](/img/structure/B12279075.png)
![2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)

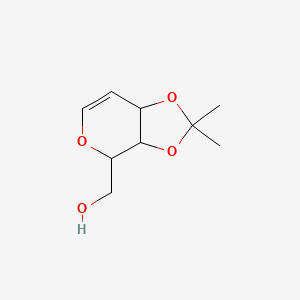
![7,7-Difluoro-2-azaspiro[3.5]nonane](/img/structure/B12279091.png)

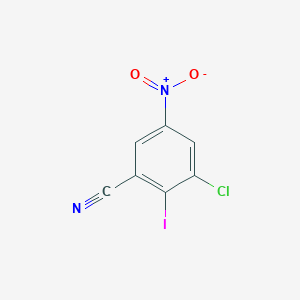
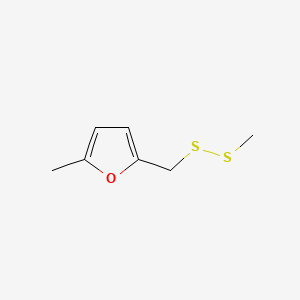
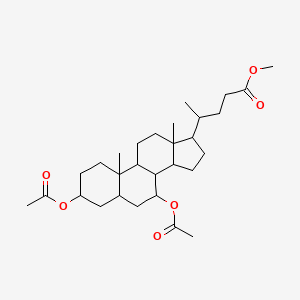
![1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid](/img/structure/B12279115.png)
